molecular formula C12H17NO3S B4954989 [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B4954989
M. Wt: 255.34 g/mol
InChI Key: QIIQGOFPSWJMED-UHFFFAOYSA-N
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Description

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with methoxy and dimethyl groups

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-5-8-13-17(14,15)12-7-6-11(16-4)9(2)10(12)3/h5-7,13H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQGOFPSWJMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 4-methoxy-2,3-dimethylphenylsulfonyl chloride with prop-2-enylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and dimethyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The methoxy and dimethyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]methylamine
  • [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]ethylamine
  • [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]butylamine

Uniqueness

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]prop-2-enylamine is unique due to the presence of the prop-2-enylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the sulfonyl group with the methoxy and dimethyl substitutions on the phenyl ring further enhances its chemical properties and applications.

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